(S)-N-Boc-2,3-epoxypropylamine
Overview
Description
(S)-N-Boc-2,3-epoxypropylamine is a chiral compound widely used in organic synthesis. The compound features a 2,3-epoxypropylamine moiety protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for preventing unwanted reactions during synthesis, making it a valuable intermediate in the preparation of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Boc-2,3-epoxypropylamine typically involves the following steps:
Epoxidation: The starting material, (S)-2,3-epoxypropylamine, is synthesized through the epoxidation of (S)-allylamine using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).
Protection: The amino group of (S)-2,3-epoxypropylamine is then protected by reacting it with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base like triethylamine. This reaction yields this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (S)-N-Boc-2,3-epoxypropylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxy group is highly reactive towards nucleophiles, leading to ring-opening reactions.
Reduction: The compound can be reduced to form the corresponding amino alcohol.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions to open the epoxide ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Deprotection: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products:
Nucleophilic Substitution: The products depend on the nucleophile used, resulting in various substituted amino alcohols.
Reduction: The primary product is (S)-2-amino-1-propanol.
Deprotection: The major product is (S)-2,3-epoxypropylamine.
Scientific Research Applications
(S)-N-Boc-2,3-epoxypropylamine has numerous applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex molecules, including pharmaceuticals and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is a key intermediate in the synthesis of antiviral and anticancer agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-N-Boc-2,3-epoxypropylamine involves its reactivity towards nucleophiles, leading to ring-opening reactions. The epoxy group is electrophilic, making it susceptible to attack by nucleophiles, resulting in the formation of various substituted products. The Boc group serves as a protecting group, preventing unwanted side reactions during synthesis.
Comparison with Similar Compounds
- ®-N-Boc-2,3-epoxypropylamine
- (S)-2,3-epoxypropylamine
- ®-2,3-epoxypropylamine
Comparison:
Chirality: The (S)-enantiomer is often preferred in pharmaceutical synthesis due to its specific biological activity.
Reactivity: The presence of the Boc group in (S)-N-Boc-2,3-epoxypropylamine provides additional stability compared to (S)-2,3-epoxypropylamine.
Applications: While both (S)- and ®-enantiomers are used in synthesis, the (S)-enantiomer is more commonly employed in the preparation of chiral drugs.
This detailed overview highlights the significance of this compound in various fields, emphasizing its unique properties and applications
Properties
IUPAC Name |
tert-butyl N-[[(2S)-oxiran-2-yl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-8(2,3)12-7(10)9-4-6-5-11-6/h6H,4-5H2,1-3H3,(H,9,10)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBGKXNNTNBRBH-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701218168 | |
Record name | 1,1-Dimethylethyl N-[(2S)-2-oxiranylmethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701218168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161513-47-9 | |
Record name | 1,1-Dimethylethyl N-[(2S)-2-oxiranylmethyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161513-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[(2S)-2-oxiranylmethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701218168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbamic acid, N-[(2S)-2-oxiranylmethyl]-, 1,1-dimethylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.738 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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